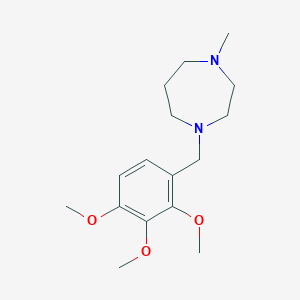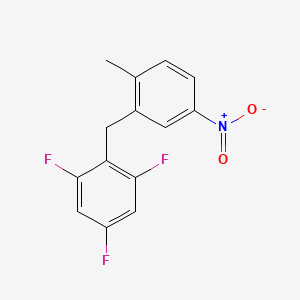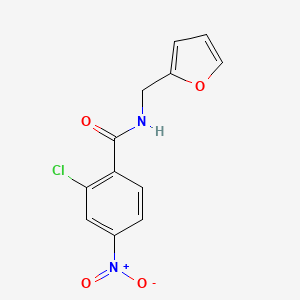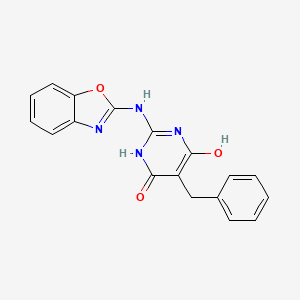![molecular formula C17H12N2O3 B5740840 2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, commonly known as FM-PQQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. FM-PQQ is a redox cofactor that is involved in several biological processes, including energy metabolism, cellular signaling, and gene expression.
Mécanisme D'action
FM-PQQ acts as a redox cofactor and is involved in several biological processes, including energy metabolism, cellular signaling, and gene expression. It works by donating electrons to enzymes involved in these processes, which helps to increase their activity.
Biochemical and Physiological Effects:
FM-PQQ has been shown to have several biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and increased antioxidant activity. It has also been shown to improve cognitive function and reduce inflammation in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FM-PQQ in lab experiments is its ability to improve mitochondrial function and increase energy metabolism. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on FM-PQQ, including its potential use in the treatment of neurodegenerative diseases, its role in cellular signaling pathways, and its potential use as an antioxidant in the food industry. Additionally, further studies are needed to determine the optimal dosage and administration of FM-PQQ for therapeutic use.
Méthodes De Synthèse
FM-PQQ is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2-furylmethyl)-4,5-dimethoxy-3-methyl-1H-pyrrole. This intermediate is then reacted with anthranilic acid to form FM-PQQ.
Applications De Recherche Scientifique
FM-PQQ has been extensively studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. It has also been shown to have antioxidant properties and can improve cognitive function in animals.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-10-14-15(12-6-2-3-7-13(12)18-10)17(21)19(16(14)20)9-11-5-4-8-22-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOGVCSBAIYYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-ylmethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)






![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)